molecular formula C14H18N4O B6576500 N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine CAS No. 1092277-88-7

N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine

Cat. No. B6576500
CAS RN: 1092277-88-7
M. Wt: 258.32 g/mol
InChI Key: FJQBOFZHSBRLET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-Methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine (NMPPD) is an organic compound that can be used as a building block in organic synthesis. It is a versatile compound with a wide range of applications in organic synthesis and scientific research. NMPPD is a heterocyclic amine compound with two nitrogen atoms and two benzene rings connected by a methylene group. It is a colorless, odorless and crystalline solid at room temperature.

Scientific Research Applications

N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine has a wide range of applications in scientific research, including drug discovery, material science, and biochemistry. In drug discovery, N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine can be used as a building block to synthesize novel compounds that can be used for drug development. In material science, N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine can be used to synthesize polymers and other materials with desired properties. In biochemistry, N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine can be used to study the biochemical and physiological effects of compounds in living organisms.

Advantages and Limitations for Lab Experiments

N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine is a versatile compound that can be used in a wide range of lab experiments. It is relatively easy to synthesize and can be used in various reactions. However, N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine can be toxic in high concentrations and can cause adverse effects in living organisms. Therefore, it is important to use N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine in a safe and controlled environment.

Future Directions

N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine has a wide range of applications in scientific research and drug development. Future research should focus on understanding the mechanism of action of N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine and its effects on various proteins and enzymes in the body. Additionally, future research should focus on developing methods to synthesize N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine more efficiently and safely. Furthermore, research should focus on developing methods to use N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine in drug discovery and material science. Finally, research should focus on understanding the long-term effects of N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine on living organisms.

Synthesis Methods

N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine can be synthesized from several different methods. The most common method is the reaction of 2-methyl-6-propylpyrimidine and benzene-1,4-diamine in aqueous solution. This reaction requires the presence of a base such as sodium hydroxide to catalyze the reaction and form the product. The reaction is typically carried out at a temperature between 80-100°C and the reaction time is usually around 2-3 hours. The product is then isolated and purified by precipitation, filtration, and recrystallization.

properties

IUPAC Name

4-N-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-3-8-19-14-9-13(16-10(2)17-14)18-12-6-4-11(15)5-7-12/h4-7,9H,3,8,15H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQBOFZHSBRLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine

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